molecular formula C6H4BrCl2N B572626 2-(Bromomethyl)-3,5-dichloropyridine CAS No. 1227502-19-3

2-(Bromomethyl)-3,5-dichloropyridine

Cat. No.: B572626
CAS No.: 1227502-19-3
M. Wt: 240.909
InChI Key: SHRJOHFVZATANE-UHFFFAOYSA-N
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Description

Significance of Halogenated Pyridines in Contemporary Organic Synthesis

Halogenated pyridines are a particularly important class of substituted pyridines that serve as versatile building blocks in organic synthesis. The presence of halogen atoms on the pyridine (B92270) ring significantly influences its chemical behavior, often enhancing its utility in the construction of more complex molecular architectures. The carbon-halogen bond provides a reactive handle for a wide range of chemical transformations, including nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions. This allows for the regioselective introduction of various functional groups, a crucial aspect in the design and synthesis of target molecules with specific properties.

The electron-deficient nature of the pyridine ring, a consequence of the electronegative nitrogen atom, makes direct electrophilic halogenation challenging, often necessitating harsh reaction conditions. nih.govchemrxiv.org This has spurred the development of innovative and more selective halogenation methods over the years. nih.govmountainscholar.orgchemrxiv.org The strategic placement of halogens on the pyridine scaffold is a key consideration in the design of precursors for pharmaceuticals and agrochemicals, as it can profoundly impact the biological activity and pharmacokinetic properties of the final products. nih.govresearchgate.net

Overview of 2-(Bromomethyl)-3,5-dichloropyridine within Pyridine Chemistry Context

Within the diverse family of halogenated pyridines, this compound stands out as a highly functionalized and reactive intermediate. Its structure combines the features of a dichlorinated pyridine ring with a reactive bromomethyl group at the 2-position. The two chlorine atoms on the pyridine ring at positions 3 and 5 further modify the electronic properties of the ring and provide additional sites for potential functionalization, although they are generally less reactive than the bromomethyl group.

The primary significance of this compound lies in its utility as a potent electrophile. The bromomethyl group is an excellent leaving group, making this position highly susceptible to nucleophilic attack. This reactivity allows for the facile introduction of a wide variety of substituents at the 2-methyl position of the pyridine ring, enabling the synthesis of a diverse library of compounds.

Historical Development and Emerging Trends in Halopyridine Chemistry

The journey of pyridine chemistry began in the 19th century with its initial isolation from coal tar. nih.gov Early synthetic methods for pyridine itself were developed by chemists such as William Ramsay in 1876 and later, more efficiently, by Aleksei Chichibabin in 1924. wikipedia.orgacs.org The direct halogenation of pyridine was found to be a non-trivial task. A 1934 patent described the gas-phase halogenation of pyridine, yielding a mixture of chlorinated products. google.com

Historically, the synthesis of specifically substituted halopyridines often involved multi-step sequences and lacked high regioselectivity. However, the 20th and early 21st centuries have witnessed significant progress in the development of more sophisticated and selective methods for the synthesis and functionalization of halopyridines.

Emerging Trends:

The field of halopyridine chemistry is continuously evolving, with several key trends shaping its future direction:

Advanced C-H Functionalization: A major focus of modern research is the direct and selective functionalization of C-H bonds in pyridines. This approach offers a more atom-economical and efficient alternative to traditional methods that require pre-functionalized starting materials. Recent advancements have enabled the selective halogenation and functionalization of various positions on the pyridine ring, including the challenging meta-position.

Novel Catalytic Systems: The development of novel transition-metal catalysts and, more recently, metal-free catalytic systems, is revolutionizing the synthesis of halopyridines. These catalysts offer greater control over regioselectivity and can operate under milder reaction conditions.

Innovative Reagents and Intermediates: The design and application of novel reagents and the strategic use of unconventional intermediates, such as Zincke imine intermediates and heterocyclic phosphonium (B103445) salts, are providing new avenues for the regioselective halogenation of pyridines. mountainscholar.orgchemrxiv.org These methods can overcome the inherent reactivity patterns of the pyridine ring, allowing for functionalization at previously inaccessible positions.

Focus on Sustainability: There is a growing emphasis on developing greener and more sustainable synthetic routes for halopyridines, utilizing less hazardous reagents and minimizing waste generation.

These emerging trends are paving the way for the more efficient and versatile synthesis of complex halogenated pyridine derivatives, with significant implications for the discovery and development of new pharmaceuticals, agrochemicals, and advanced materials.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(bromomethyl)-3,5-dichloropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BrCl2N/c7-2-6-5(9)1-4(8)3-10-6/h1,3H,2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHRJOHFVZATANE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1Cl)CBr)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BrCl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701291134
Record name 2-(Bromomethyl)-3,5-dichloropyridine
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Molecular Weight

240.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1227502-19-3
Record name 2-(Bromomethyl)-3,5-dichloropyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1227502-19-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Bromomethyl)-3,5-dichloropyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701291134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Reactivity and Mechanistic Aspects of 2 Bromomethyl 3,5 Dichloropyridine

Nucleophilic Substitution Reactions Involving the Bromomethyl Moiety

The presence of a bromomethyl group at the C2 position of the 3,5-dichloropyridine (B137275) ring renders the compound susceptible to nucleophilic substitution reactions. This reactivity is central to its application as a building block in the synthesis of more complex molecules.

The efficacy of the bromomethyl group as a leaving group in nucleophilic substitution reactions is governed by several interconnected stereoelectronic factors. The reaction proceeds via an SN2 or SN1-like mechanism, depending on the reaction conditions and the nucleophile. The key factors include the polarizability of the carbon-bromine bond, the stability of the bromide anion, and the stability of the carbocationic transition state.

Bromine, being a large and polarizable atom, creates a relatively weak and long C-Br bond. This high polarizability facilitates the departure of the bromide ion, which is a stable, weak base and thus an excellent leaving group. Furthermore, the transition state of the substitution reaction is stabilized by the adjacent pyridine (B92270) ring. In an SN1-type pathway, the resulting pyridyl-2-methyl carbocation is stabilized by resonance, delocalizing the positive charge into the aromatic system. In an SN2 pathway, the electron-withdrawing nature of the pyridine ring and the chlorine substituents polarizes the C-Br bond, making the methylene (B1212753) carbon more electrophilic and susceptible to nucleophilic attack. The ability of the leaving group to depart is influenced by its electronegativity and the stability of the resulting anion; bromide is favored over chloride in these substitution reactions.

The electrophilic methylene carbon of the bromomethyl group readily reacts with a wide array of nucleophiles, leading to a diverse range of substituted pyridine products. This versatility makes 2-(bromomethyl)-3,5-dichloropyridine a valuable intermediate for introducing the 3,5-dichloropyridin-2-yl)methyl moiety into various molecular scaffolds. The scope of nucleophiles includes oxygen, nitrogen, and sulfur-based reagents.

Nitrogen Nucleophiles: Primary and secondary amines, as well as heterocyclic amines like piperazine (B1678402) and its derivatives, are effective nucleophiles. masterorganicchemistry.comnih.gov The reaction typically proceeds via a standard N-alkylation to yield the corresponding substituted aminomethylpyridines. These reactions are fundamental in medicinal chemistry for linking the pyridine core to other pharmacologically relevant fragments. iu.edu

Oxygen Nucleophiles: Alkoxides and phenoxides can displace the bromide to form ethers. For instance, reaction with sodium phenoxide would yield 3,5-dichloro-2-(phenoxymethyl)pyridine.

Sulfur Nucleophiles: Thiolates are excellent nucleophiles and react efficiently with the bromomethyl group to form thioethers. nih.gov This reaction is useful for introducing sulfur-containing functional groups, which are prevalent in many biologically active compounds.

The following table illustrates the diversification of products achievable through nucleophilic substitution.

Nucleophile ClassExample NucleophileResulting Product StructureProduct Class
Nitrogen1-MethylpiperazineProduct with 1-MethylpiperazineSubstituted Aminomethylpyridine
OxygenSodium PhenoxideProduct with Sodium PhenoxideAryloxymethylpyridine Ether
SulfurSodium ThiophenolateProduct with Sodium ThiophenolateArylthiomethylpyridine Thioether

Electrophilic Aromatic Substitution on the 3,5-Dichloropyridine Ring System

The pyridine ring is inherently electron-deficient due to the electronegativity of the nitrogen atom, which deactivates it towards electrophilic aromatic substitution (EAS) compared to benzene. researchgate.netnih.gov The presence of two strongly electron-withdrawing chlorine atoms at the C3 and C5 positions further deactivates the ring system of this compound. Consequently, EAS reactions on this substrate require harsh conditions. chemicalbook.com

The directing effects of the substituents determine the regioselectivity of the substitution. The pyridine nitrogen directs electrophiles primarily to the C3 and C5 positions. nih.gov The chloro substituents are deactivating but are ortho, para-directors. In this specific molecule, the C2, C3, and C5 positions are occupied. The remaining open positions are C4 and C6.

Considering the directing effects:

The pyridine nitrogen deactivates all positions but less so at C3 and C5 (already substituted).

The C3-chloro group directs to its ortho positions (C2 and C4) and para position (C6).

The C5-chloro group directs to its ortho positions (C4 and C6) and para position (C2).

The C2-bromomethyl group is a weak deactivator and directs meta (to C4 and C6).

The cumulative effect of these groups makes the C4 and C6 positions the most likely sites for substitution, albeit under forcing conditions. The C4 position is doubly activated by being ortho to both chlorine atoms. Therefore, electrophilic substitution, such as nitration using a mixture of nitric and sulfuric acid, is expected to occur preferentially at the C4 position. A patent describes the nitration of dichloropyridines, including 3,5-dichloropyridine, using oleum, which underscores the need for highly reactive electrophilic reagents. chemicalbook.com

Organometallic Transformations and Cross-Coupling Methodologies

Organometallic chemistry provides powerful tools for the functionalization of the 3,5-dichloropyridine ring, overcoming the limitations of classical electrophilic substitution.

Directed ortho-metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic and heteroaromatic rings. nih.gov In pyridine derivatives, the nitrogen atom can coordinate to an organolithium reagent, directing deprotonation to the ortho (C2 or C6) position through a phenomenon known as the Complex-Induced Proximity Effect (CIPE). google.com

For this compound, several factors influence the site of lithiation:

Kinetic Acidity: The most acidic proton on the 3,5-dichloropyridine ring is at C4. Studies on the deprotonation of 3,5-dichloropyridine with lithium bases like lithium tetramethylpiperidide (LTMP) have shown that lithiation occurs rapidly at the C4 position. iu.eduprepchem.com

Directing Groups: The chloro groups can also act as directing metalating groups (DMGs), favoring lithiation at the adjacent C4 position. The pyridine nitrogen itself is a powerful DMG, directing lithiation to C2 and C6. nih.govnih.gov

Given that the C2 and C6 positions are sterically and electronically distinct in the target molecule, competition arises. The C2 position is already substituted. The C6 position is ortho to the nitrogen and meta to the C5-chloro group. The C4 position is ortho to both the C3 and C5 chloro groups. The balance of these effects suggests that lithiation would most likely occur at the C4 position due to its higher intrinsic acidity and the directing influence of the two flanking chloro atoms. Trapping the resulting organolithium species with an electrophile would yield a 2,3,4,5-tetrasubstituted pyridine.

The chloro-substituents at the C3 and C5 positions of this compound serve as effective handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions. figshare.com These reactions are cornerstones of modern organic synthesis, enabling the formation of C-C bonds between sp²-hybridized centers.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron reagent (boronic acid or ester) with an organic halide. Research on related polychloropyridines has demonstrated that regioselective coupling is achievable. For example, studies on 2,3,5-trichloropyridine (B95902) showed that Suzuki coupling with arylboronic acids occurs selectively at the C2 position, which is most activated by the pyridine nitrogen, to yield 3,5-dichloro-2-arylpyridines. In the case of this compound, the C3 and C5 chloro-substituents are available for coupling. The relative reactivity of these positions can be influenced by the choice of catalyst, ligands, and reaction conditions, potentially allowing for sequential, site-selective functionalization. masterorganicchemistry.com

Stille Cross-Coupling: This reaction utilizes an organotin reagent as the coupling partner for the organic halide. The Stille reaction is known for its tolerance of a wide range of functional groups. Similar to the Suzuki reaction, the chloro-substituents at C3 and C5 can be sequentially or simultaneously replaced by various groups (aryl, vinyl, alkynyl) from the corresponding organostannane reagents. The choice of palladium catalyst and ligands is crucial for achieving high yields and selectivity.

The application of these cross-coupling methodologies to this compound opens a pathway to complex, highly substituted pyridine scaffolds, which are of significant interest in materials science and medicinal chemistry.

Coupling ReactionCoupling PartnerPotential Product (Example at C5)Bond Formed
Suzuki-MiyauraPhenylboronic acidSuzuki ProductAryl-Aryl C-C
StilleTributyl(vinyl)stannaneStille ProductAryl-Vinyl C-C

Other Significant Chemical Transformations and Rearrangement Processes

Beyond direct nucleophilic displacements at the benzylic position, the reactivity profile of this compound extends to more complex chemical transformations, including intramolecular cyclizations and the construction of fused heterocyclic systems. These reactions are of significant interest in medicinal and materials chemistry due to the diverse pharmacological and electronic properties of the resulting polycyclic aromatic compounds.

A notable transformation in this context is the synthesis of substituted imidazo[1,2-a]pyridines. This class of fused heterocycles is a prominent scaffold in numerous biologically active molecules. The general strategy for their synthesis often involves the reaction of a 2-aminopyridine (B139424) with an α-halocarbonyl compound. In a variation of this approach, this compound can serve as a key building block.

The reaction sequence commences with the quaternization of a pyridine nitrogen, followed by an intramolecular cyclization. For instance, treatment of this compound with a substituted 2-aminopyridine derivative in a suitable solvent system can lead to the formation of a pyridinium (B92312) salt intermediate. Subsequent in-situ cyclization, often promoted by a base, yields the corresponding imidazo[1,2-a]pyridine (B132010) derivative. The mechanism involves the initial formation of the N-pyridinium salt, which positions the methylene group for a subsequent intramolecular nucleophilic attack by the amino group of the pyridine ring, leading to the fused heterocyclic system.

While specific examples detailing a wide array of other significant chemical transformations and rearrangement processes for this compound are not extensively documented in publicly available literature, its utility as a precursor in the synthesis of complex heterocyclic structures is a logical extension of its chemical properties. The presence of the reactive bromomethyl group attached to a sterically hindered and electronically modified pyridine ring suggests potential for a variety of other synthetic applications yet to be fully explored.

Advanced Applications of 2 Bromomethyl 3,5 Dichloropyridine As a Versatile Chemical Building Block

Role in Organic Synthesis of Complex Molecules

The structural characteristics of 2-(Bromomethyl)-3,5-dichloropyridine, particularly the presence of multiple reactive sites, make it a valuable precursor in the synthesis of intricate molecular architectures. The bromomethyl group is highly susceptible to nucleophilic substitution, while the chlorinated pyridine (B92270) ring can undergo further functionalization.

Precursors for Agrochemical Development (e.g., Fungicides, Herbicides, Insecticides)

Pyridine-based compounds are integral to the development of modern agrochemicals. Halogenated pyridine derivatives, in particular, serve as key intermediates in the synthesis of potent herbicides, fungicides, and insecticides. For instance, the related compound 2,3-dichloro-5-(trifluoromethyl)pyridine (B150209) (DCTF) is a crucial intermediate for high-demand crop protection products. nih.govsemanticscholar.org The synthesis routes for such compounds often start from chlorinated picolines, like 2-chloro-5-(chloromethyl)pyridine, which undergo extensive chlorination and fluorination steps. nih.govsemanticscholar.org

While direct synthesis examples for specific commercial agrochemicals using this compound are not extensively documented in publicly available research, its structural similarity to key precursors suggests its potential utility. For example, the herbicide Haloxyfop-methyl, an ACCase enzyme inhibitor, is prepared using 2,3,5-DCTF. nih.gov Similarly, the fungicide Fluazinam is synthesized from an intermediate derived from 2,3-dichloro-5-(trifluoromethyl)pyridine. google.com The development of novel pyridine ketone herbicides also demonstrates the importance of halogenated pyridine scaffolds in creating new active ingredients for weed management. google.com The preparation of intermediates like 3,5-dichloro-2,4,6-trifluoropyridine, used in making herbicides, underscores the industrial importance of multi-halogenated pyridines. google.com

Table 1: Examples of Related Pyridine-Based Agrochemicals and Key Intermediates

Agrochemical/IntermediateTypeKey Precursor Mentioned in Research
Haloxyfop-methylHerbicide2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF) nih.gov
FluazinamFungicide2-amino-3-chloro-5-(trifluoromethyl)pyridine google.com
FluopicolideFungicide2,3-dichloro-5-(trifluoromethyl)pyridine (DCTF) google.com
PyridalylInsecticide5-(trifluoromethyl)pyridine moiety nih.gov
SulfoxaflorInsecticide6-(trifluoromethyl)pyridine moiety nih.gov

Intermediates for Specialty Polymers and Functional Materials

The reactivity of this compound makes it a candidate for incorporation into specialty polymers. The bromomethyl group can act as an initiation or functionalization site for polymerization processes. While specific research detailing the use of this exact compound in polymer synthesis is limited, the application of similar organofluorine and halogenated compounds in materials science is well-established. For example, perfluoropyridine is used as a building block for fluoropolymers and fluorinated network materials due to its high reactivity towards nucleophilic aromatic substitution. mdpi.com These materials exhibit desirable properties such as high thermal stability, chemical resistance, and hydrophobicity, making them suitable for specialized applications in the aerospace and automotive industries. mdpi.com

The general principle involves using halogenated monomers to build polymer chains, a method that offers a versatile way to manufacture nanostructured functional materials. mdpi.comacademie-sciences.fr

Utility in Medicinal Chemistry Research and Drug Discovery

The pyridine ring is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. Halogenation of this ring can significantly alter the compound's physicochemical properties, such as lipophilicity and metabolic stability, which are critical for drug efficacy.

Synthesis of Novel Pharmaceutical Scaffolds and Derivatives

This compound serves as a starting point for creating novel and diverse molecular scaffolds. The reactive bromomethyl handle allows for the attachment of various functional groups and molecular fragments, enabling the construction of libraries of compounds for high-throughput screening. Dichloropyridines are recognized as important intermediates for a range of pharmaceuticals. google.com The synthesis of complex, sp3-rich scaffolds, which are often inspired by natural products, is a key strategy in modern drug discovery to explore new areas of chemical space.

Development of Enzyme Modulators and Other Biologically Active Compounds (e.g., RORγ Agonists)

The development of enzyme inhibitors is a major focus of pharmaceutical research. mdpi.com Pyridine derivatives are frequently found at the core of these modulators. While direct evidence linking this compound to the synthesis of Retinoid-related Orphan Receptor gamma (RORγ) agonists is not prominent in the literature, the broader family of trifluoromethylpyridines is used in pharmaceutical development. semanticscholar.org RORγ is a key therapeutic target for autoimmune diseases, and various pyridine-containing molecules have been investigated as modulators of its activity. The synthesis of such complex molecules often relies on versatile, functionalized heterocyclic building blocks.

Applications in Functional Materials Science

In materials science, functional materials are designed to possess specific, often responsive, properties. The incorporation of highly functionalized building blocks like this compound can be a strategy to impart desired characteristics. Organofluorine compounds, for instance, are used to create materials with low surface energy, low dielectric constants, and high durability. mdpi.com The synthesis of redox-active polymer films for applications like electrochromic devices is another area where functionalized aromatic compounds are crucial. academie-sciences.fr Although applications of this compound itself are not widely reported, its chemical nature makes it a plausible candidate for research into new functional materials, such as specialized coatings or electronic components.

Organic Electronics and Photovoltaic Materials Development

The unique electronic characteristics of the pyridine ring, such as its electron-deficient nature, make pyridine-containing compounds promising candidates for use in organic electronic devices. These materials often function as electron-transporting layers (ETLs) in devices like organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). The incorporation of halogen atoms, such as chlorine, can further modify the electronic properties, influencing factors like the material's energy levels and stability.

While direct research on the application of this compound in large-scale production of organic electronic materials is not extensively documented in publicly available literature, its potential as a precursor is evident from studies on related compounds. For instance, pyridine-3,5-dicarbonitrile (B74902) motifs have been successfully used to design electron-transporting semiconductors for efficient OLEDs. beilstein-journals.orgrsc.org These materials exhibit high triplet energies and good electron affinities, which are crucial for device performance. rsc.org The 3,5-dichloro substitution pattern in this compound offers a similar electronic profile, suggesting its suitability for creating analogous electron-transporting materials.

The reactive bromomethyl group on this compound provides a key site for further chemical modification, allowing for the synthesis of larger, conjugated molecules essential for organic electronics. This functional group can be used to link the dichloropyridine core to other aromatic systems, thereby extending the π-conjugation and tuning the material's optical and electronic properties. For example, this could be achieved through coupling reactions to build conjugated polymers, which are fundamental components of many organic photovoltaic devices. researchgate.netresearchgate.net The development of such polymers with tailored pendant acceptor groups is a key area of research in advancing the efficiency of polymer solar cells. researchgate.net

The table below summarizes the key properties of related pyridine-based compounds used in organic electronics, highlighting the potential characteristics that could be achieved by utilizing this compound as a building block.

Compound Family Key Properties Potential Application Relevant Research Findings
Pyridine-3,5-dicarbonitrilesHigh triplet energies (2.68–2.79 eV), High glass-transition temperatures (up to 185 °C), Good electron affinities (ca. 2.7–2.9 eV)Electron-transporting materials in OLEDsAchieved external quantum efficiencies of up to 21.9% in TADF-OLEDs. rsc.org
Pyridine-containing polymersTunable HOMO/LUMO levels, Broad absorption spectraActive layer in organic solar cellsPower conversion efficiencies can be optimized by modifying pendant acceptor groups. researchgate.net
General Pyridine DerivativesGood thermal stability, High electron mobilityElectron-transporting layers in OSCsCan lead to higher fill factors and power conversion efficiencies compared to standard materials. researchgate.netrsc.org

Multitopic Metal Ion-Binding Scaffolds

The nitrogen atom in the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for metal ions. Molecules that contain multiple pyridine units, known as multitopic ligands, can bind to one or more metal centers to form complex supramolecular structures, such as coordination polymers and metal-organic frameworks (MOFs). These materials have a wide range of applications, including catalysis, gas storage, and sensing.

The compound this compound is a valuable precursor for the synthesis of such multitopic ligands. The reactive bromomethyl group allows for the coupling of two or more dichloropyridine units, or for the attachment of the pyridine moiety to other ligand fragments. This synthetic versatility enables the design of ligands with specific geometries and coordination preferences.

For example, a common strategy involves the synthesis of bipyridine-type ligands, where two pyridine rings are linked together. While direct synthesis from this compound is not prominently reported, related synthetic methodologies for other bipyridine ligands could be adapted. mdpi.com The resulting multitopic ligands can then be reacted with various metal ions to form coordination complexes. The nature of the metal ion and the ligand design dictate the final structure and properties of the resulting supramolecular assembly.

Research on related systems has demonstrated the formation of dinuclear metal complexes from bipyridine-type ligands, where the metal centers are bridged by other coordinating molecules. mdpi.com Furthermore, studies on the supramolecular chemistry of bis(1,2,3-triazolyl)pyridine macrocycles, which also feature multitopic binding sites, have shown their ability to form complex host-guest systems and self-assembled nanotubes. chemrxiv.org These examples underscore the potential of using this compound to create sophisticated, functional supramolecular structures.

The table below outlines the types of multitopic scaffolds that could be synthesized from this compound and their potential applications.

Scaffold Type Synthetic Strategy from Precursor Potential Metal Ions Resulting Structure/Application
Bipyridine LigandsCoupling of two precursor molecules via the bromomethyl group.Transition metals (e.g., Cu(I), Ag(I))Dinuclear complexes, catalysts. mdpi.com
Polydentate MacrocyclesMulti-step synthesis involving the functionalization of the bromomethyl group.Transition metals (e.g., Pd(II))Anion binding, formation of interlocked structures (catenanes). chemrxiv.org
Coordination PolymersReaction of a derived multitopic ligand with metal salts.Various transition metalsMetal-organic frameworks (MOFs) for gas storage or catalysis.

Theoretical and Computational Investigations of 2 Bromomethyl 3,5 Dichloropyridine and Analogues

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular properties. DFT studies on pyridine (B92270) derivatives focus on understanding how substituents alter the electron distribution and energy levels of the molecule, which in turn dictates its chemical behavior. For 2-(Bromomethyl)-3,5-dichloropyridine, the substituents—two chlorine atoms and a bromomethyl group—profoundly influence the electronic landscape of the pyridine ring.

DFT calculations typically involve optimizing the molecular geometry to find its most stable conformation and then computing various electronic descriptors. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is a crucial indicator of chemical reactivity and stability.

Elucidation of Nucleophilicity and Electrophilicity Profiles

The nucleophilicity and electrophilicity of a molecule are fundamental to its reactivity. Conceptual DFT provides a framework to quantify these characteristics using descriptors derived from HOMO and LUMO energies. researchgate.net The electrophilicity index (ω) and nucleophilicity index (N) are widely used scales that allow for the classification of molecules. ias.ac.in

For substituted pyridines, the positions and electronic nature of the substituents determine the reactivity. Electron-withdrawing groups, such as the chlorine atoms in this compound, decrease the electron density on the pyridine ring, lowering the HOMO energy and increasing the molecule's electrophilicity. This makes the ring more susceptible to attack by nucleophiles. Conversely, the nitrogen atom's lone pair provides a site of nucleophilicity, although its reactivity is modulated by the attached groups.

Table 1: Calculated Electronic Properties of Pyridine Analogues Using DFT (B3LYP Method)
CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)Electrophilicity Index (ω)
Pyridine-6.75-0.586.171.35
2,3-Dichloropyridine (B146566)-7.47-1.725.752.28
3,5-Dichloropyridine (B137275)-7.31-1.555.762.12
4-Nitropyridine-7.98-3.114.873.95

Note: Data presented is for illustrative purposes based on published values for pyridine and its analogues to demonstrate trends. Specific values for this compound would require dedicated calculation. researchgate.net

Analysis of Substituent Effects on Pyridine Ring Properties

Substituents dramatically alter the properties of the pyridine ring through inductive and resonance effects. In this compound, the two chlorine atoms are strongly electron-withdrawing via the inductive effect. This withdrawal of electron density deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution (SNAr). The effect is most pronounced at the positions ortho and para to the nitrogen and the chloro groups.

The bromomethyl group at the 2-position is primarily a reactive site for nucleophilic substitution, where the bromine atom acts as a leaving group. Computationally, the effect of this group on the pyridine ring's electronics can be assessed by analyzing charge distributions, such as Mulliken or Natural Bond Orbital (NBO) charges. These analyses reveal how electron density is polarized across the molecule. DFT studies on related systems show that electron-withdrawing groups generally increase the positive charge on the ring's carbon atoms, making them more susceptible to nucleophilic attack. nih.gov

Molecular Electrostatic Potential (MEP) maps are another powerful visualization tool derived from DFT. They illustrate the charge distribution on the molecular surface, highlighting electron-rich (nucleophilic, typically colored red) and electron-poor (electrophilic, typically colored blue) regions. For a molecule like this compound, an MEP map would likely show an electron-deficient region around the pyridine ring due to the chlorine atoms and an electrophilic carbon atom in the bromomethyl group.

Computational Approaches to Reaction Mechanism Elucidation

Computational chemistry is instrumental in mapping out the potential energy surfaces of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. This involves identifying reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy of a reaction step, which governs its rate.

For reactions involving this compound, such as nucleophilic substitution at the bromomethyl carbon or at the chlorinated ring positions, computational methods can:

Identify Intermediates: Determine the structure and stability of any intermediates, such as Meisenheimer complexes in SNAr reactions. researchgate.net

Calculate Activation Barriers: Compute the energy difference between reactants and transition states to predict reaction kinetics and feasibility.

Distinguish Between Pathways: Compare the activation energies of competing reaction pathways (e.g., substitution at C-2 vs. C-6) to predict the major product.

For example, a computational study on the bromination of a related compound could use DFT to model the step-by-step process, revealing whether the reaction proceeds through a concerted mechanism or involves distinct intermediates. researchgate.net These theoretical investigations provide a level of detail that is often inaccessible through experimental means alone.

Prediction of Regioselectivity in Chemical Transformations

Regioselectivity—the preference for a reaction to occur at one position over another—is a critical aspect of synthesis. This compound presents multiple potential reaction sites: the bromomethyl group and the C-2, C-4, and C-6 positions on the pyridine ring. Computational models are highly effective at predicting the regiochemical outcome of reactions.

The prediction of regioselectivity in nucleophilic aromatic substitution (SNAr) is a well-established application of computational chemistry. researchgate.netnih.gov For a substrate like 3,5-dichloropyridine, a nucleophile could potentially attack at the C-2, C-4, or C-6 positions. Theoretical models can predict the outcome by:

Analyzing Ground-State Properties: The inherent electrophilicity of different carbon atoms can be estimated by examining LUMO coefficients or calculated atomic charges. A larger LUMO coefficient on a particular carbon atom often indicates it is more susceptible to nucleophilic attack. nih.gov

Calculating Intermediate Stabilities: In a stepwise SNAr reaction, the relative stability of the possible Meisenheimer complex intermediates can be calculated. The pathway proceeding through the most stable intermediate is generally favored. researchgate.net

Comparing Transition State Energies: The most accurate method involves locating the transition states for attack at each possible position and comparing their activation energies. The lowest-energy pathway corresponds to the major product.

Frontier Molecular Orbital (FMO) theory is often used to provide a qualitative prediction. For SNAr reactions on dichloropyridines, analysis of the LUMO and LUMO+1 orbitals can reveal which positions are most activated for nucleophilic attack. researchgate.net These computational approaches provide chemists with predictive power, enabling the rational design of synthetic routes.

Future Research Directions and Emerging Opportunities

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Efficiency

The advancement of chemical manufacturing increasingly depends on the development of synthesis methods that are not only efficient but also environmentally sustainable. Future research into the synthesis of 2-(Bromomethyl)-3,5-dichloropyridine is likely to focus on moving beyond traditional, often harsh, bromination and chlorination techniques.

Key research objectives in this area include:

Green Reagents and Catalysts: Investigation into the use of milder and more selective brominating agents to replace conventional ones could reduce hazardous byproducts. Similarly, exploring catalytic systems, such as those based on non-toxic metals or even enzymatic processes, could significantly improve the environmental profile of the synthesis. chemscene.com

Process Intensification: The development of continuous flow-chemistry processes offers a promising alternative to traditional batch production. Flow chemistry can provide superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability.

Atom Economy: Synthetic strategies that maximize the incorporation of atoms from the reactants into the final product are crucial for sustainability. Future pathways will aim to minimize waste by designing reactions with high atom economy, for instance, by avoiding the use of protecting groups or by developing one-pot reaction sequences. A patent for a related compound, 5-Bromo-2,4-dichloropyridine, highlights a method that improves yield and reduces costs by using cheaper raw materials and avoiding dangerous reagents like butyllithium (B86547) and phosphorus oxychloride. google.com Adopting similar principles could be highly beneficial.

The table below illustrates a hypothetical comparison between a traditional synthetic approach and a potential sustainable pathway.

Table 1: Comparison of Synthetic Pathways for Pyridine (B92270) Derivatives

Feature Traditional Pathway Potential Novel & Sustainable Pathway
Starting Material Multi-step synthesis from less functionalized pyridines Readily available, functionalized picoline derivatives
Reagents Harsh brominating/chlorinating agents (e.g., PCl₅, POCl₃) Catalytic halogenation, enzyme-mediated reactions chemscene.com
Solvents Chlorinated or other hazardous solvents Greener solvents (e.g., ionic liquids, supercritical CO₂)
Reaction Conditions High temperatures, multiple-step batch processing Lower temperatures, continuous flow processing
Yield & Purity Moderate yields, requires extensive purification Potentially higher yields, simpler purification google.com

| Sustainability | High waste generation, use of hazardous materials | Reduced waste, improved safety profile |

Expanding the Scope of Applications in Advanced Materials Science

The distinct electronic properties and reactivity of halogenated pyridines make them attractive candidates for the creation of advanced functional materials. pipzine-chem.com The this compound molecule serves as a versatile scaffold for building complex macromolecular structures.

Emerging opportunities in materials science include:

Polymer Chemistry: The reactive bromomethyl group is an ideal initiation or functionalization point for various polymerization techniques. It can be used to graft the dichloropyridine moiety onto existing polymer backbones or to synthesize novel polymers with tailored properties. Research into incorporating this compound into fluoropolymers, inspired by work with compounds like perfluoropyridine, could lead to materials with enhanced thermal stability and chemical resistance. mdpi.com

Organic Electronics: The electron-deficient nature of the dichloropyridine ring suggests potential applications in organic electronics, such as in the development of n-type semiconductors for organic thin-film transistors (OTFTs) or as components in organic light-emitting diodes (OLEDs). Future work could involve synthesizing and characterizing the optoelectronic properties of polymers and small molecules derived from this compound. pipzine-chem.com

Functional Coatings and Surfaces: By covalently bonding this compound to surfaces, it is possible to impart specific properties, such as hydrophobicity, fire retardancy, or antimicrobial activity. Its structure is valuable for creating durable and resistant coatings. chemimpex.com

Interdisciplinary Research with Biological and Catalytic Systems

The intersection of chemistry with biology and catalysis presents a fertile ground for discovering new applications for this compound. Its structure is a key feature in various biologically active molecules. chemimpex.com

Medicinal Chemistry and Drug Discovery: Derivatives of dichlorophenylpyridine have been identified as potent inhibitors of furin, a proprotein convertase that is a target for broad-spectrum antiviral therapeutics. nih.gov A 2022 study detailed how these inhibitors induce a significant conformational change in the enzyme's active site, creating new opportunities for structure-based drug design. nih.gov Future research could focus on synthesizing derivatives of this compound to explore their potential as inhibitors for furin or other enzymes implicated in diseases like cancer or inflammatory bowel disease. nih.gov

Agrochemical Development: Halogenated pyridines are fundamental components in many modern herbicides and fungicides. chemimpex.comchemicalbook.com The specific substitution pattern of this compound could be exploited to design new, more selective, and potent agrochemicals that target specific pests or weeds with greater efficiency. pipzine-chem.com

Catalysis: The pyridine nitrogen and the reactive bromomethyl group allow for the creation of novel ligands for metal-based catalysts. These ligands could be tailored to influence the catalyst's activity and selectivity in various organic transformations. Furthermore, the compound could be immobilized onto solid supports via the bromomethyl group to create recyclable heterogeneous catalysts, enhancing the sustainability of chemical processes.

The table below outlines potential areas for interdisciplinary research.

Table 2: Emerging Interdisciplinary Research Opportunities

Research Area Target System Role of Dichloropyridine Core Function of Bromomethyl Group
Medicinal Chemistry Enzymes (e.g., Furin nih.gov, Kinases) Provides specific binding interactions and electronic properties. Serves as a reactive handle for covalent modification or as a linker to other pharmacophores.
Agrochemicals Fungal or plant enzymes/proteins Acts as the core toxicophore or binding element. Allows for attachment of functional groups to tune selectivity and potency.
Biocatalysis Enzyme active sites Can be a substrate for enzymatic modification. Can be used to tether the molecule to an enzyme for specific studies.
Homogeneous Catalysis Transition metal centers Acts as a ligand to modify the catalyst's electronic and steric properties. Allows for further functionalization of the ligand.

| Heterogeneous Catalysis | Solid supports (e.g., silica, polymers) | Influences the catalytic reaction occurring at the active site. | Provides a covalent anchor point for immobilizing the catalyst. |

Q & A

Q. What are the optimized synthetic routes for 2-(Bromomethyl)-3,5-dichloropyridine, and how can reaction conditions influence yield and purity?

The synthesis typically involves radical bromination of 3,5-dichloropyridine using N-bromosuccinimide (NBS) with azobisisobutyronitrile (AIBN) as a radical initiator under reflux in anhydrous solvents (e.g., CCl₄) . Key optimization strategies include:

  • Temperature control : Maintaining reflux conditions (60–80°C) to balance reaction rate and side-product formation.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency in downstream reactions.
  • Scale-up : Continuous flow reactors improve yield and purity in industrial settings by minimizing by-products .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what spectral markers confirm its structure?

  • ¹H/¹³C NMR : The bromomethyl group (CH₂Br) appears as a triplet (~δ 4.5 ppm in ¹H NMR) coupled with adjacent pyridine protons. Chlorine substituents deshield aromatic protons, shifting signals downfield .
  • IR spectroscopy : C-Br stretching vibrations (~550–650 cm⁻¹) and aromatic C-Cl bonds (~700 cm⁻¹) are diagnostic .
  • Mass spectrometry : Molecular ion peaks at m/z 240.91 (M⁺) and fragment ions (e.g., loss of Br, m/z 161) confirm the structure .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of volatile by-products (e.g., HBr).
  • Spill management : Neutralize spills with sodium bicarbonate and dispose of waste via halogenated solvent protocols .

Advanced Research Questions

Q. How does the bromomethyl group’s reactivity compare to chloro and iodo analogs in nucleophilic substitution reactions?

The bromomethyl group exhibits superior leaving-group ability compared to chloro analogs due to Br⁻’s lower electronegativity and weaker C-Br bond. Key comparisons:

CompoundLeaving GroupRelative Reactivity (Sₙ2)Typical Reagents
This compoundBr⁻1.0 (reference)NaN₃, KSCN (DMF)
2-(Chloromethyl)-3,5-dichloropyridineCl⁻0.1Requires harsher conditions (e.g., NaI/acetone)
2-(Iodomethyl)-3,5-dichloropyridineI⁻1.5Prone to side reactions (e.g., elimination)

Bromine’s balance of reactivity and stability makes it ideal for synthesizing derivatives like azides or thioethers .

Q. What strategies mitigate by-product formation during bromomethyl group functionalization?

  • Solvent optimization : Use polar aprotic solvents (DMF, DMSO) to stabilize transition states and reduce elimination by-products.
  • Catalytic additives : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction efficiency in biphasic systems.
  • Temperature modulation : Lower temperatures (0–25°C) minimize radical side reactions during substitution .

Q. How can structure-activity relationship (SAR) studies optimize this compound for P2X7 receptor antagonism?

  • Hydrophobic substituents : Introducing polycycloalkyl groups at the bromomethyl position enhances receptor binding (e.g., IC₅₀ = 4.9 nM for compound 51 ) .
  • Hydrazide linkers : Improve solubility and pharmacokinetics while maintaining antagonistic activity.
  • In vitro assays : Use HEK293 cells expressing hP2X7 receptors to measure EtBr uptake and IL-1β inhibition (IC₅₀ = 1.3 nM for 51 ) .

Q. What experimental approaches validate the covalent inhibition mechanism of this compound in enzyme studies?

  • Mass spectrometry : Identify covalent adducts between the bromomethyl group and catalytic residues (e.g., cysteine thiols) .
  • Site-directed mutagenesis : Replace nucleophilic residues (e.g., Cys → Ser) to confirm binding specificity.
  • Kinetic assays : Monitor time-dependent inactivation of target enzymes (e.g., proteases) to distinguish covalent vs. reversible inhibition .

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